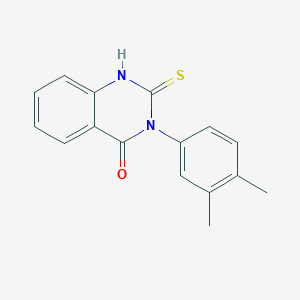

3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Description

Historical Development of Quinazolinone Chemistry

The development of quinazolinone chemistry traces back to the nineteenth century, marking a significant milestone in heterocyclic organic chemistry. In 1869, Peter Griess achieved the first synthesis of a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for subsequent research into quinazolinone compounds. The bicyclic product was initially termed "bicyanoamido benzoyl" and retained this designation until 1885, when more systematic nomenclature began to emerge.

The preparation of the parent quinazoline compound came many years later when August Bischler and Lang successfully obtained it through decarboxylation of the 2-carboxy derivative in 1895. However, a more satisfactory synthetic approach to quinazoline was subsequently developed by Siegmund Gabriel in 1903, who reported the synthesis from ortho-nitrobenzylamine through reduction with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine. This intermediate underwent condensation with formic acid to produce dihydroquinazoline, which was then oxidized to quinazoline.

The nomenclature evolution of these compounds reflects the growing understanding of their structure and properties. The name "quinazoline" was first proposed in 1887 by Weddige, derived from its relationship to quinoline as an aza derivative. Various alternative names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene have occasionally been employed in the literature. The systematic numbering system for the quinazoline ring was suggested by Paal and Bush in 1889, providing a standardized framework for describing substitution patterns.

The first reported synthesis of quinazolinone specifically occurred in 1869, when researchers prepared 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol through what became known as the Griess synthesis. This method represented the inaugural approach to accessing the quinazolinone framework and established a precedent for future synthetic methodologies. The Niementowski synthesis emerged as another fundamental approach, involving the condensation of anthranilic acid with acid amides at elevated temperatures. These early synthetic strategies laid the groundwork for the extensive quinazolinone chemistry that would develop throughout the twentieth and twenty-first centuries.

Significance of 2-Mercapto-Quinazolinones in Chemical Research

The 2-mercapto-quinazolinone scaffold has emerged as a particularly significant class of compounds in contemporary chemical research, demonstrating remarkable versatility across multiple scientific disciplines. These compounds serve as crucial intermediates in pharmaceutical development, particularly for synthesizing agents targeting cancer and infectious diseases, due to their exceptional ability to interact effectively with biological systems. The unique structural features of 2-mercapto-quinazolinones, specifically the presence of both the mercapto group and the quinazolinone core, provide multiple sites for chemical modification and biological interaction.

In pharmaceutical research, 2-mercapto-quinazolinones have demonstrated potent inhibitory activity against type II NADH dehydrogenase enzymes in Mycobacterium tuberculosis, with some derivatives showing nanomolar potencies. These compounds target the ndh encoded NDH-2 enzyme, which is predicted to be essential for respiratory metabolism in mycobacteria. The mechanism of action involves noncompetitive inhibition, suggesting binding to an allosteric site rather than the primary substrate binding pocket. Resistance studies have revealed that mutations in the promoter region of the alternative nonessential NDH-2 encoded by ndhA can confer resistance to these compounds, providing valuable insights into their mechanism of action.

The antioxidant properties of 2-mercapto-quinazolinones represent another significant area of research interest. These compounds exhibit substantial antioxidant activity, making them valuable components in formulations designed to reduce oxidative stress. This property has led to their exploration in cosmetic and skincare applications, where protection against oxidative damage is particularly important. The mercapto group appears to play a crucial role in the antioxidant mechanism, likely through its ability to scavenge free radicals and chelate metal ions.

Analytical chemistry applications have also benefited from the unique properties of 2-mercapto-quinazolinones. These compounds serve as effective reagents for detecting metal ions, enhancing the accuracy and sensitivity of environmental monitoring and quality control procedures in analytical laboratories. The compound 2-mercapto-4(3H)-quinazolinone has been specifically employed as a modifier for carbon paste electrodes in voltammetric determination of mercury, demonstrating its utility in electroanalytical methods. Additionally, these compounds have found applications in the synthesis of 4-quinazolinone derivatives that function as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase, highlighting their potential in cancer research.

Material science research has increasingly focused on 2-mercapto-quinazolinones for developing new materials with specific electronic and optical properties. The compounds are being explored for their potential contributions to electronics and photonics industries, where their unique structural features may impart desirable electronic characteristics. The planar molecular geometry and extended conjugation system inherent in these compounds make them attractive candidates for organic electronic applications.

Nomenclature and Classification of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

The compound 3-(3,4-dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one represents a specific member of the mercapto-quinazolinone family with a well-defined nomenclature and classification system. According to the International Union of Pure and Applied Chemistry systematic naming conventions, this compound is officially designated as 3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one. The compound bears the Chemical Abstracts Service registry number 84772-25-8, which provides a unique identifier for database searches and regulatory purposes.

The molecular formula C16H14N2OS indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 282.4 grams per mole places this compound in the mid-range molecular weight category for pharmaceutical applications. The structural framework consists of a quinazolinone core with a 3,4-dimethylphenyl substituent at the 3-position and a mercapto group at the 2-position, creating a distinctive substitution pattern that influences both chemical reactivity and biological activity.

Alternative nomenclature for this compound includes several synonymous designations that appear in various chemical databases and literature sources. These include 3-(3,4-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one and 4(1H)-quinazolinone, 3-(3,4-dimethylphenyl)-2,3-dihydro-2-thioxo-. The diversity in naming conventions reflects different approaches to describing the tautomeric forms and oxidation states of the sulfur-containing functional group.

The classification of this compound within the broader quinazolinone family places it specifically in the 2-mercapto-quinazolinone subfamily. This classification is based on the presence of the sulfur-containing substituent at the 2-position of the quinazolinone ring system. The 3,4-dimethylphenyl substitution pattern at the 3-position further categorizes it as an aryl-substituted derivative, distinguishing it from alkyl-substituted or unsubstituted analogs.

From a medicinal chemistry perspective, this compound is classified as a potential anticancer agent due to the presence of the quinazolinone core structure, which is known to exhibit antiproliferative activity against various cancer cell lines. The structural features that contribute to this classification include the planar aromatic system that can interact with DNA or protein targets, the mercapto group that may participate in metal coordination or redox reactions, and the dimethylphenyl substituent that influences lipophilicity and membrane permeability.

Table 1: Physicochemical Properties of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Table 2: Synonymous Nomenclature for 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-8-12(9-11(10)2)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGVGGRFBWCZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368333 | |

| Record name | 3-(3,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84772-25-8 | |

| Record name | 3-(3,4-Dimethylphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84772-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with anthranilic acid, followed by cyclization and thiolation steps. One common synthetic route is as follows:

Condensation: 3,4-Dimethylbenzaldehyde is reacted with anthranilic acid in the presence of a suitable catalyst, such as acetic anhydride, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the quinazolinone core.

Thiolation: The quinazolinone intermediate is then treated with a thiolating agent, such as thiourea, to introduce the mercapto group at the 2-position, yielding the final product.

Industrial Production Methods

Industrial production of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one exhibits significant anticancer properties.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation. The results indicated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G1 phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against several pathogens.

Case Study :

In a study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria, 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one demonstrated potent activity with MIC values lower than common antibiotics like penicillin .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Strongly inhibitory |

| Escherichia coli | 16 | Moderately inhibitory |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated, showing promise in reducing inflammation markers.

Case Study :

A recent investigation into its effects on inflammatory cytokines revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in inflammatory diseases .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and oxidative stress, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 113269-21-9)

- Key Differences : The phenyl substituents are at positions 3 and 5 (meta) instead of 3 and 4 (para).

- However, the electron-donating nature of methyl groups remains consistent .

3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 1028-38-2)

- Key Differences : A chlorine atom replaces the methyl groups, introducing an electron-withdrawing effect.

- Impact: Chlorine enhances electrophilicity, which may improve reactivity in alkylation reactions or enzyme inhibition. Such substitutions are associated with increased antitumor potency in related quinazolinones .

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 65141-60-8)

- Key Differences : Chlorine is positioned ortho on the phenyl ring.

- However, this may enhance selectivity for specific targets .

Modifications on the Quinazolinone Core

7-Chloro-3-(2-methoxy-5-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

- Key Differences: A chlorine atom is added at position 7 of the quinazolinone core.

- Impact : The 7-chloro substituent may improve solubility or metabolic stability. Methoxy and methyl groups on the phenyl ring modulate electronic properties, balancing electron-donating and withdrawing effects .

3-Amino-2-mercapto-3H-quinazolin-4-one

- Key Differences: An amino group (-NH$_2$) replaces the 3,4-dimethylphenyl group.

- This compound has been studied for carbonic anhydrase inhibition, highlighting the role of substituents in target specificity .

Functional Group Variations

3-Benzyl-2-methylquinazolin-4(3H)-one

- Key Differences : A benzyl group replaces the 3,4-dimethylphenyl group, and a methyl group replaces the thiol.

- Benzyl groups are associated with improved pharmacokinetic profiles in some antitumor agents .

3-Hydroxy-2-methyl-3H-quinazolin-4-one

- Key Differences : A hydroxyl (-OH) group replaces the thiol, and a methyl group is at position 2.

- Impact : The hydroxyl group enables hydrogen bonding but lacks the nucleophilic thiol’s alkylating capacity. This structural change may shift activity toward antioxidant or anti-inflammatory pathways .

Activité Biologique

3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article delves into the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is C₁₆H₁₄N₂OS, with a molecular weight of 282.36 g/mol. The compound features a quinazolinone core structure linked to a 3,4-dimethylphenyl group and a mercapto group at the 2-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

The mechanism of action appears to involve inhibition of key protein kinases such as CDK2 and HER2, which are critical in cancer cell proliferation and survival. For instance, the compound has been identified as an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR .

Antimicrobial Activity

In addition to its anticancer properties, the compound also demonstrates antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.95 μg/mL |

| Candida albicans | 3.90 μg/mL |

| Aspergillus niger | 3.90 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

The biological activity of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits multiple tyrosine kinases, which are pivotal in signaling pathways that regulate cell growth and division .

- Cell Cycle Regulation : By modulating pathways involved in cell cycle regulation and apoptosis, it can induce cell death in cancerous cells .

Comparative Analysis with Similar Compounds

The unique structure of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one distinguishes it from other quinazolinone derivatives:

| Compound | Key Activity |

|---|---|

| 2i | Strong CDK2 inhibitor (IC50 = 0.173 µM) |

| 3i | Effective against HER2 (IC50 = 0.079 µM) |

| A3 | High cytotoxicity against MCF7 (IC50 = 10 µM) |

This comparison illustrates that while many quinazolinones exhibit anticancer properties, the specific substitutions in this compound may confer unique interactions with molecular targets leading to distinct pharmacological profiles .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The synthesis typically involves condensing 3,4-dimethylbenzaldehyde with anthranilic acid followed by cyclization and thiolation steps.

- In Vivo Studies : Animal model studies could further elucidate the efficacy and safety profile of this compound in a biological context.

Q & A

Q. What is the role of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one in apoptosis and tumor suppression studies?

The compound has been identified as a potential modulator of apoptosis, particularly in cancer research. Its mechanism may involve interaction with pro-apoptotic proteins or inhibition of anti-apoptotic pathways. For experimental design, researchers should employ assays like Annexin V staining (to detect phosphatidylserine exposure) and caspase-3/7 activation assays. Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) are critical, with validation via Western blotting for apoptotic markers (e.g., BAX, Bcl-2) .

Q. What are the standard synthesis routes for this quinazolinone derivative?

A common method involves condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone. Reaction conditions (e.g., solvent choice, temperature, and catalyst) significantly influence yield and purity. Analytical techniques such as HPLC (with C18 columns) and NMR (for structural confirmation) are essential for quality control .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Purity is typically verified via reverse-phase HPLC using acetonitrile/water gradients. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For biological assays, ensure solubility in DMSO or PBS (with sonication if necessary) and monitor precipitate formation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different synthetic batches?

Discrepancies may arise from impurities or stereochemical variations. Researchers should:

- Perform LC-MS to identify batch-specific impurities.

- Compare bioactivity using standardized assays (e.g., IC50 in apoptosis models).

- Employ crystallography (single-crystal X-ray) to confirm structural consistency, as demonstrated in related quinazolinone derivatives .

- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can computational methods enhance the study of structure-activity relationships (SAR) for this compound?

Molecular docking (using tools like AutoDock Vina) can predict interactions with targets like Bcl-2 or caspases. ADMET prediction models (e.g., SwissADME) assess pharmacokinetic properties, guiding lead optimization. For advanced SAR, combine QSAR analysis with experimental data from analogs (e.g., 3-methyl or nitro-substituted derivatives) to identify critical functional groups .

Q. What experimental designs are optimal for evaluating off-target effects in kinase signaling pathways?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM compound concentration. Follow-up with phosphoproteomics (LC-MS/MS) to identify dysregulated pathways. For mechanistic studies, CRISPR/Cas9 knockout models (e.g., AKT1 KO cells) can isolate target-specific effects .

Q. How can researchers address solubility challenges in in vivo models?

Formulation approaches include:

- Nanoemulsions (e.g., using Tween-80 and PEG-400).

- Cyclodextrin-based complexes for enhanced bioavailability.

- Pharmacokinetic profiling via LC-MS/MS to monitor plasma concentrations post-administration. Dose escalation studies in rodents are critical to establish MTD (maximum tolerated dose) .

Methodological Considerations for Data Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent apoptosis assays?

Use nonlinear regression (log(inhibitor) vs. normalized response) to calculate IC50 values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Survival curves (e.g., Kaplan-Meier) require log-rank tests. Ensure reproducibility via triplicate runs and independent validation by blinded reviewers .

Q. How should researchers validate target engagement in cellular models?

Techniques include:

- Cellular thermal shift assay (CETSA) to confirm compound-target binding.

- siRNA knockdown followed by rescue experiments (e.g., overexpression of putative targets).

- Biolayer interferometry (BLI) for real-time binding kinetics in lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.